1-(5-Tert-butylpyridin-2-yl)-2-phenylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

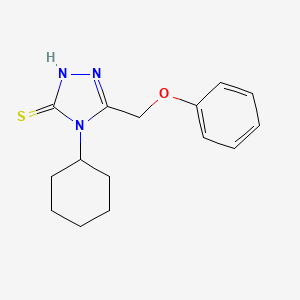

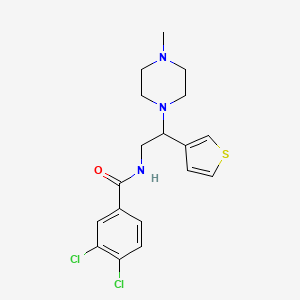

1-(5-Tert-butylpyridin-2-yl)-2-phenylethanone is a chemical compound with the molecular formula C11H15NO . It is related to tert-butyl (5-(tert-butyl)pyridin-2-yl)carbamate, which has a molecular weight of 250.34 .

Synthesis Analysis

The synthesis of related compounds involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The IUPAC name of this structure is this compound . The tert-butyl group can also be written as “1,1-dimethylethyl” according to IUPAC nomenclature .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the protodeboronation of alkyl boronic esters . This process is not well developed, but it has been reported that it can be achieved using a radical approach .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.34 . It is a liquid at room temperature .Applications De Recherche Scientifique

Photochemical and Thermal Synthesis

Research has explored the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands. These complexes have been characterized using techniques such as NMR spectroscopy, mass spectrometry, cyclic voltammetry, and X-ray diffraction. The ability to photochemically replace ligands with solvent molecules like CH3CN indicates the versatility of these complexes in ligand interchange reactions, highlighting their potential application in synthesizing a wide range of compounds (Bonnet et al., 2003).

Oxidation of Benzylic Alcohols

Another study focused on the oxidation of benzylic alcohols catalyzed by manganese(III) porphyrins in the presence of 4-tert-butylpyridine, leading to C–H bond cleavage products. This research provides insights into the mechanism of alcohol oxidation, showcasing the catalytic potential of these complexes in organic synthesis (Campestrini & Cagnina, 1999).

Coordination Chemistry

The synthesis and coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been reviewed, highlighting their use in forming luminescent lanthanide compounds and iron complexes with unusual thermal and photochemical properties. This research underscores the potential of these ligands in developing novel coordination compounds for various applications, including biological sensing and materials science (Halcrow, 2005).

Sterically Encumbered Systems

Investigations into sterically encumbered systems for low-coordinate phosphorus centers have led to the synthesis of novel materials with potential applications in materials science and catalysis. These studies offer insights into the design and synthesis of compounds with unique structural and electronic properties (Shah et al., 2000).

Interactions with DNA

Research on the interactions of polypyridylruthenium (II) complexes with DNA has revealed their potential as intercalative agents, which could have implications in the development of novel therapeutic agents and in the study of DNA-protein interactions (Kelly et al., 1985).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

1-(5-tert-butylpyridin-2-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-17(2,3)14-9-10-15(18-12-14)16(19)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBXRKXMBZISIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)C(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2687211.png)

![N-[4-[3-(Cyclopentylsulfamoyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2687216.png)

![N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2687217.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,3-dimethoxybenzoate](/img/structure/B2687218.png)

![2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2687220.png)

![5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B2687221.png)

![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2687222.png)

![6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687223.png)